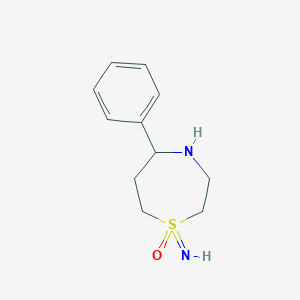

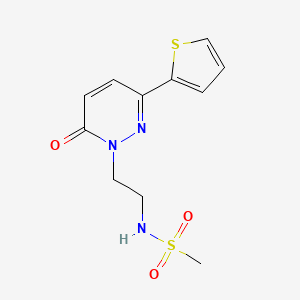

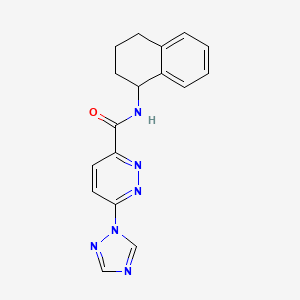

![molecular formula C11H15BrClN B2580029 3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride CAS No. 2503208-77-1](/img/structure/B2580029.png)

3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature .

Molecular Structure Analysis

The molecular structure of “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” is not explicitly described in the available resources .

Chemical Reactions Analysis

The specific chemical reactions involving “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” are not detailed in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride” are not well-documented in the available literature .

Aplicaciones Científicas De Investigación

Synthetic Utility in Medicinal Chemistry

- Building Blocks for Fluorinated Compounds : One study highlights the synthesis of fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrating the utility of related azetidine compounds in creating building blocks for medicinal chemistry. These fluorinated compounds have high potential due to their unique properties and applications in drug design (Van Hende et al., 2009).

Antiviral and Anticonvulsant Properties

- Antiviral Compounds Synthesis : Another research focused on synthesizing compounds with potential antiviral properties, indicating the broader application of bromophenyl compounds in developing treatments for viral infections. This study underscores the importance of these compounds in synthesizing agents against herpes simplex virus and varicella-zoster virus (Jones et al., 1988).

- Sodium Channel Blocking for Anticonvulsant Activity : Research on 3-aminopyrroles, including compounds with a 4-bromophenyl group, showed considerable anticonvulsant activity with minimal neurotoxicity, demonstrating the therapeutic potential of bromophenyl derivatives in neurological disorders (Unverferth et al., 1998).

Novel Functionalized Azetidines Synthesis

- Synthesis of Functionalized Azetidines : The synthetic utility of 3-bromo-3-ethylazetidines for preparing a range of functionalized azetidines was explored, showcasing the versatility of bromoethyl compounds in synthetic organic chemistry. This work demonstrates their role as precursors for novel azetidine derivatives, which could have implications in drug development and materials science (Stankovic et al., 2013).

Antimicrobial Agents Development

- Synthesis of Antimicrobial Agents : A study on the synthesis of substituted phenyl azetidines as potential antimicrobial agents illustrates the broader application of bromophenyl methyl azetidine derivatives in creating new treatments for microbial infections. This research underscores the importance of structural modifications to enhance antimicrobial activity (Doraswamy & Ramana, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(4-bromophenyl)methyl]-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-11(7-13-8-11)6-9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIROHYOIQPRTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CC2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

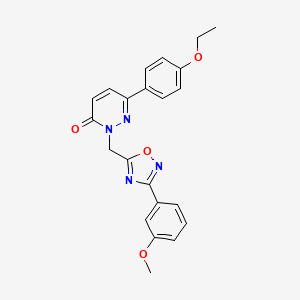

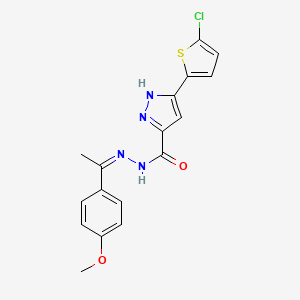

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)

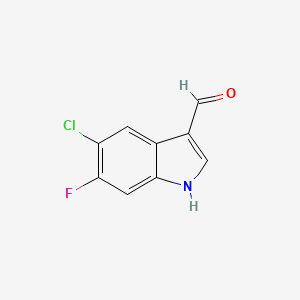

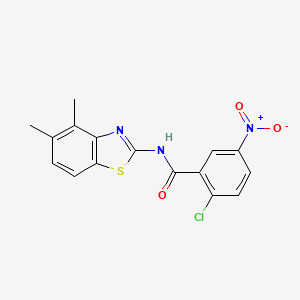

![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)

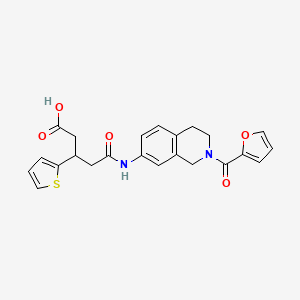

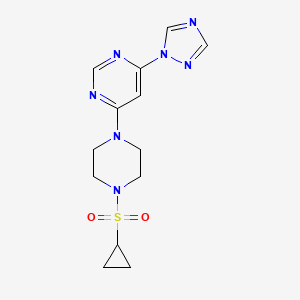

![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)